molecular formula C24H19Cl3N2 B14927149 4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole

4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole

Cat. No.: B14927149
M. Wt: 441.8 g/mol
InChI Key: OYJUTXHEMJQZRW-UHFFFAOYSA-N
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Description

4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole ring, followed by the introduction of the chlorobenzyl and methylphenyl groups. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques is crucial to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include halogens, acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents on the benzyl and phenyl rings. Examples include:

  • 4-chloro-1-(2,4-dichlorobenzyl)-3,5-diphenyl-1H-pyrazole
  • 4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

Uniqueness

What sets 4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole apart is its specific combination of substituents, which may confer unique chemical and biological properties

Properties

Molecular Formula

C24H19Cl3N2

Molecular Weight

441.8 g/mol

IUPAC Name

4-chloro-1-[(2,4-dichlorophenyl)methyl]-3,5-bis(3-methylphenyl)pyrazole

InChI

InChI=1S/C24H19Cl3N2/c1-15-5-3-7-17(11-15)23-22(27)24(18-8-4-6-16(2)12-18)29(28-23)14-19-9-10-20(25)13-21(19)26/h3-13H,14H2,1-2H3

InChI Key

OYJUTXHEMJQZRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC(=C4)C)Cl

Origin of Product

United States

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